Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked to an azetidine ring via a methanone bridge. The azetidine ring is further substituted with a 3-methyl-1,2,4-oxadiazole group. This structural combination integrates aromaticity (benzofuran), a strained four-membered azetidine ring, and a 1,2,4-oxadiazole heterocycle, which is known for metabolic stability and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-16-14(21-17-9)11-7-18(8-11)15(19)13-6-10-4-2-3-5-12(10)20-13/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRFGPUFMNPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
Synthesis of Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as NaOH in ethanol/water mixture.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the oxadiazole ring may produce corresponding amines.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the benzofuran scaffold can effectively combat multidrug-resistant bacteria. The emergence of resistant strains has necessitated the development of new antimicrobial agents. Studies have demonstrated that derivatives with oxadiazole groups exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .
Case Study:
A study published in RSC Advances highlighted the synthesis of various benzofuran-based compounds and their evaluation against resistant bacterial strains. These compounds displayed promising activity, suggesting their potential as new therapeutic agents in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
Benzofuran derivatives are also recognized for their anti-inflammatory effects. They have been tested for their ability to reduce inflammation in various models. For instance, one study evaluated the anti-inflammatory activity of novel benzofuran derivatives using a rat paw edema model. The results indicated a significant reduction in inflammation compared to control groups .
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | Model Used | Result |
|---|---|---|
| Benzofuran Derivative A | Rat Paw Edema Model | Significant reduction in inflammation |
| Benzofuran Derivative B | Carrageenan-Induced Edema | Moderate reduction in edema |
Anticancer Activity
Emerging research suggests that benzofuran derivatives may possess anticancer properties. Studies have indicated that certain benzofuran compounds inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a recent investigation demonstrated that specific derivatives showed cytotoxic effects on human cancer cells while sparing healthy cells .
Case Study:
In a study published in the International Journal of Molecular Sciences, researchers synthesized new derivatives of benzofuran and evaluated their cytotoxic properties against human cancer cell lines. The findings revealed that these compounds significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Azetidine vs. Pyrrolidine Rings
- Target Compound : Contains a strained azetidine (four-membered) ring, which may influence reactivity and metabolic stability due to ring strain .
- Analog from : Features a pyrrolidine (five-membered) ring in (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone. Pyrrolidine’s reduced strain likely enhances conformational flexibility and bioavailability compared to azetidine .
Oxadiazole Isomerism
Benzofuran vs. Benzoxazole Moieties
- Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (): Replaces the azetidine-oxadiazole group with a benzoxazole ring. The benzoxazole derivatives show high thermal stability (melting points 167–169°C) and solvent compatibility during pyrolysis, indicating that benzofuran’s aromaticity contributes to robustness in similar frameworks .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
Spectroscopic Data:
- IR/NMR (): Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone and related compounds show characteristic carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic proton signals in NMR (δ 7.2–8.5 ppm) .
- Crystal Structure (): A benzofuran-pyrazole-thiazolidinone derivative exhibits planar geometry with intramolecular hydrogen bonding, influencing packing and stability .
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological effects.
- Oxadiazole ring : Implicated in enhancing biological activity.
- Azetidine ring : Contributes to the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Antimicrobial Activity
Research indicates that benzofuran derivatives often exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to bacterial cell death.
| Study | Compound | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| Manna et al. | Benzofuran derivative | 8 | M. tuberculosis H37Rv |
| Gundogdu-Karaburun et al. | Indophenazine derivatives | 0.78 - 3.12 | E. coli, S. aureus |
Anticancer Activity
The benzofuran scaffold has been associated with anticancer activity, particularly through the induction of apoptosis in cancer cells:
- Mechanism : Compounds induce reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and activation of caspases.
| Study | Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Liu et al. | ACDB and BL-038 | 12 | Human chondrosarcoma |
| MDPI Study | Benzofuran derivative | 11 | Ovarian cancer A2780 |
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, benzofuran derivatives exhibit a variety of biological effects:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Antiviral : Effective against various viral strains.
- Analgesic : Pain-relieving properties noted in several studies.
Case Studies and Research Findings
Several studies have highlighted the potential of benzofuran derivatives:
- Antimycobacterial Activity : A series of benzofuran compounds demonstrated potent activity against M. tuberculosis, with some derivatives showing low toxicity towards mammalian cells .
- Structure-Activity Relationship (SAR) : The introduction of various substituents on the benzofuran core can significantly influence biological activity, suggesting potential for rational drug design .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize benzofuran-oxadiazole-azetidine hybrids?
Answer:
The synthesis typically involves coupling reactions between benzofuran-containing carboxylic acids and azetidine derivatives bearing the 3-methyl-1,2,4-oxadiazole moiety. For example:
- Step 1: Prepare the azetidine intermediate (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine) via cyclization of hydroxylamine derivatives with nitriles or amidoximes.
- Step 2: Couple the azetidine with benzofuran-2-carboxylic acid derivatives using activating agents like EDCI/HOBt or DCC.
- Purification: Flash chromatography (e.g., hexanes/EtOAC gradients) and crystallization (e.g., ethanol) are standard .
Example Protocol from Literature:
In a related study, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid was coupled with a pyrrolidine derivative using EDCI/HOBt, yielding 72% product after purification by flash chromatography .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during oxadiazole ring formation?
Answer:
Key factors influencing oxadiazole synthesis include:
- Catalyst Choice: Use of microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance reaction rates.
- Temperature Control: Elevated temperatures (80–100°C) improve ring closure but require careful monitoring to avoid decomposition.
Data Contradiction Analysis:
Contradictory yields (e.g., 36% in one study vs. 72% in another) may arise from differences in steric hindrance or electron-withdrawing substituents on the azetidine ring. Systematic screening of coupling agents (e.g., EDCI vs. DCC) is recommended .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]+ = 408.1923) and purity (e.g., tR = 0.85 min) .
- NMR Spectroscopy: Key signals include:
- X-ray Crystallography: Resolves stereochemistry and confirms azetidine ring conformation .
Advanced: How to resolve discrepancies in NMR data during structural elucidation?
Answer:
Common issues and solutions:
- Tautomerism: The oxadiazole ring may exhibit tautomeric shifts; use variable-temperature NMR or DFT calculations to identify dominant forms .
- Impurity Peaks: Compare with HPLC-MS data to rule out byproducts (e.g., unreacted starting materials).
- Dynamic Effects: Rotameric equilibria in the azetidine ring can split signals; use high-field NMR (≥400 MHz) for resolution .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme Inhibition Assays: Screen against targets like monoacylglycerol lipase (MAGL) or orexin receptors using fluorometric substrates .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
Example Bioactivity Data:
A structurally similar compound showed dose-dependent increases in 2-AG levels in mouse hippocampus (3–30 mg/kg, ip), suggesting MAGL inhibition .
Advanced: How to design SAR studies for benzofuran-oxadiazole hybrids?
Answer:
- Core Modifications: Vary substituents on the benzofuran (e.g., methoxy vs. nitro groups) and azetidine (e.g., alkyl vs. aryl oxadiazoles).
- Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonding with oxadiazole carbonyl).
SAR Table from Literature:
| Entry | Substituent (R) | IC₅₀ (nM) | Target |
|---|---|---|---|
| 3a | 3-CH₃ | 12 | Sp1 |
| 3b | 4-Cl | 19 | Sp2 |
| Data adapted from oxadiazole-azetidine derivatives |
Basic: How to assess and ensure compound purity for pharmacological studies?
Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- Melting Point: Sharp mp ranges (e.g., 195–196°C) indicate high crystallinity .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with MAGL or orexin receptors, focusing on oxadiazole-azetidine hydrogen bonds.
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
Example Finding:
A docking study revealed that the oxadiazole carbonyl forms a critical hydrogen bond with Thr124 of MAGL, explaining nanomolar inhibitory potency .
Basic: What safety precautions are essential during handling?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (specific target organ toxicity, respiratory system) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
- Formulation: Use co-solvents (e.g., 10% DMSO/saline) or liposomal encapsulation.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
